2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate: is a chemical compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidinone ring and a fluorobenzoate moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate typically involves the esterification of 2-ethoxy-4-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-ethoxy-4-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzoates.
Hydrolysis: The major products are 2-ethoxy-4-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Scientific Research Applications
Chemistry: 2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules. It may have applications in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate is primarily related to its ability to act as an ester. In biological systems, esters can be hydrolyzed by esterases to release the active components. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-methoxy-4-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-chlorobenzoate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 2-ethoxy-4-fluorobenzoate is unique due to the presence of both the ethoxy and fluorine substituents on the benzoate ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, which may not be present in similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethoxy-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO5/c1-2-19-10-7-8(14)3-4-9(10)13(18)20-15-11(16)5-6-12(15)17/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRCYLRNKMXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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